

2-(3-Methoxyphenyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

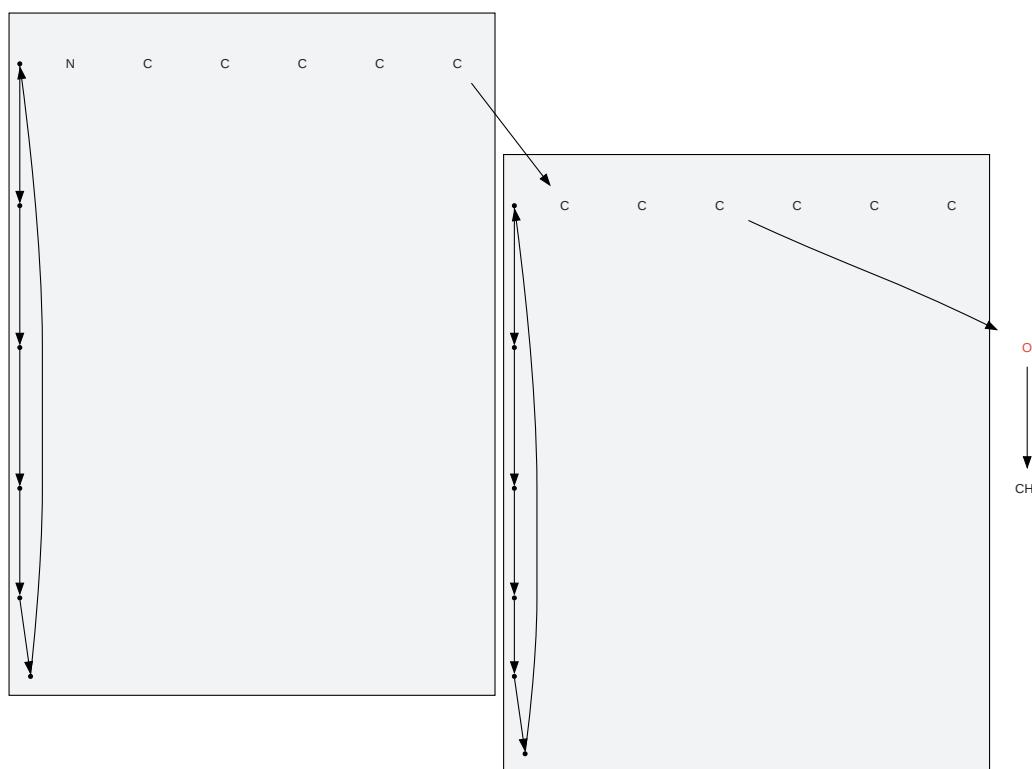
Compound Name: 2-(3-Methoxyphenyl)pyridine

Cat. No.: B3180920

[Get Quote](#)

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)pyridine

Authored by a Senior Application Scientist


This guide provides a comprehensive technical overview of **2-(3-Methoxyphenyl)pyridine**, a key heterocyclic compound relevant to professionals in research, chemical synthesis, and drug development. The document details its fundamental chemical properties, established synthesis protocols, safety and handling procedures, and its significance as a structural motif in medicinal chemistry.

Core Molecular Profile

2-(3-Methoxyphenyl)pyridine is an aromatic organic compound featuring a pyridine ring substituted with a methoxyphenyl group. This structure is of significant interest in medicinal chemistry due to the versatile role of the pyridine scaffold in drug design.[\[1\]](#)[\[2\]](#)

Chemical Structure and Identifiers

The fundamental identity of a chemical compound is established through its structure and standardized nomenclature.

[Click to download full resolution via product page](#)

Caption: 2D structure of **2-(3-Methoxyphenyl)pyridine**.

Quantitative Molecular Data

The precise molecular formula and weight are critical for stoichiometric calculations in synthesis and for analytical characterization.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ NO	PubChem[3]
Molecular Weight	185.22 g/mol	PubChem[3]
Exact Mass	185.084063974 Da	PubChem[3]
IUPAC Name	2-(3-methoxyphenyl)pyridine	PubChem[3]
CAS Number	4373-58-4	PubChem[3]
InChI	InChI=1S/C12H11NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h2-9H,1H3	PubChem[3]
SMILES	COc1ccccc1C#N=C2C=CC=C2	PubChem[3]

Synthesis Protocol: Palladium-Catalyzed Suzuki Coupling

The formation of the C-C bond between the pyridine and phenyl rings is efficiently achieved via a Suzuki coupling reaction. This method is widely adopted in medicinal chemistry for its high tolerance of functional groups and reliable yields. The causality behind this choice lies in the mild reaction conditions and the commercial availability of the boronic acid and halide precursors.

Experimental Workflow

Caption: General workflow for Suzuki coupling synthesis.

Step-by-Step Methodology

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).

- **Reactant Preparation:** In a reaction vessel, combine 2-bromopyridine (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

- Solvent and Base Addition: Add a suitable solvent system (e.g., a mixture of toluene and water) and a base, typically an aqueous solution of sodium carbonate (Na_2CO_3 , 2.0 eq) or potassium carbonate (K_2CO_3). The base is crucial for the transmetalation step of the catalytic cycle.
- Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.
- Heating and Monitoring: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC until the starting material (2-bromopyridine) is consumed.
- Reaction Work-up: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient. This step separates the desired product from residual catalyst and byproducts.
- Characterization: Confirm the identity and purity of the final product, **2-(3-Methoxyphenyl)pyridine**, using analytical techniques such as NMR spectroscopy (^1H and ^{13}C) and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.^[4] Its presence can enhance the pharmacological properties of a molecule.^[1]
^[2]

- Improved Pharmacokinetics: As a polar and ionizable aromatic molecule, the pyridine moiety can increase the solubility and bioavailability of drug candidates.^{[1][2]}
- Structural Scaffold: **2-(3-Methoxyphenyl)pyridine** serves as a key building block or intermediate in the synthesis of more complex molecules. The methoxy group can be a site for further functionalization or can act as a hydrogen bond acceptor, interacting with biological targets.
- Bioactivity: Derivatives of methoxyphenyl-pyridines have shown potential in various therapeutic areas. For instance, chalcones containing methoxybenzene and pyridine moieties have been investigated as potential antimalarial agents, demonstrating activity against *P. falciparum* strains.^[5] The combination of these two rings provides a framework that can be optimized to interact with specific biological targets, such as the PfDHFR-TS enzyme in malaria parasites.^{[5][6]}

Safety, Handling, and Storage

Proper handling of **2-(3-Methoxyphenyl)pyridine** is essential in a laboratory setting. The following information is derived from its Safety Data Sheet (SDS).^[7]

Hazard Identification

- GHS Classification:
 - Skin Irritation (Category 2)^[7]
 - Serious Eye Irritation (Category 2A)^[7]
 - Specific target organ toxicity — single exposure (Category 3), Respiratory system^[7]
- Signal Word: Warning^[7]
- Hazard Statements:

- H315: Causes skin irritation.[[7](#)]
- H319: Causes serious eye irritation.[[7](#)]
- H335: May cause respiratory irritation.[[7](#)]

Recommended Precautions and Procedures

- Handling: Avoid contact with skin, eyes, and clothing.[[7](#)] Use only in a well-ventilated area or outdoors.[[7](#)] Wash hands thoroughly after handling.[[7](#)]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[[7](#)]
- Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[[7](#)]
- First Aid:
 - If Inhaled: Remove to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[[7](#)]
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [[7](#)]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[[7](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. discovery.researcher.life [discovery.researcher.life]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 3. 2-(3-Methoxyphenyl)pyridine | C12H11NO | CID 2759715 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents [pharmacia.pensoft.net]
- 6. malariaworld.org [malariaworld.org]
- 7. aksci.com [aksci.com]
- To cite this document: BenchChem. [2-(3-Methoxyphenyl)pyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3180920#2-3-methoxyphenyl-pyridine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com